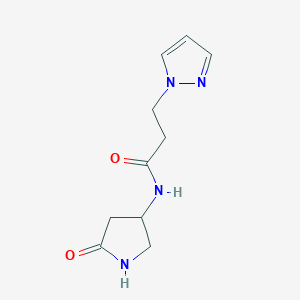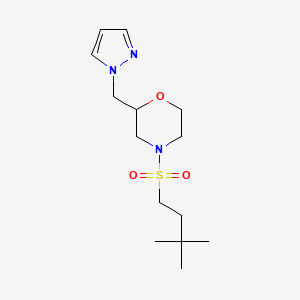![molecular formula C15H24N2O3 B6966517 3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol](/img/structure/B6966517.png)
3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical products and as a reagent in industrial chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, enzymes, and other biological molecules, leading to various pharmacological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Piperazin-1-yl)benzothiazole: Studied for its anticancer properties.
Uniqueness
3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol is unique due to its specific structural features, including the ethoxy and hydroxypropyl groups attached to the piperazine ring. These modifications can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.
Eigenschaften
IUPAC Name |
3-[4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-20-12-15(19)11-16-6-8-17(9-7-16)13-4-3-5-14(18)10-13/h3-5,10,15,18-19H,2,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECCFFMNJFESMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[(1-methylpyrrol-3-yl)methyl]-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B6966437.png)
![N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide](/img/structure/B6966441.png)
![4-[(2S)-2-[(2-amino-6-chloropyrimidin-4-yl)amino]-3-hydroxypropyl]phenol](/img/structure/B6966447.png)
![N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide](/img/structure/B6966453.png)
![3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966456.png)
![3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966461.png)

![1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B6966477.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966497.png)

![5-[[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6966502.png)
![1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B6966524.png)
![1-[2-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6966532.png)
![4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine](/img/structure/B6966538.png)
